molecular formula C20H24N2O2 B13874818 Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- CAS No. 84344-47-8

Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)-

Cat. No.: B13874818
CAS No.: 84344-47-8
M. Wt: 324.4 g/mol
InChI Key: HOGGVOXUHXADJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound with the molecular formula C20H24N2O2. This compound features a benzaldehyde moiety linked to a piperazine ring through a propoxy chain. It is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves the reaction of 4-phenylpiperazine with 3-chloropropoxybenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-(4-phenyl-1-piperazinyl)propoxy)benzoic acid.

    Reduction: 3-(3-(4-phenyl-1-piperazinyl)propoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also interact with enzymes involved in oxidative stress pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, 4-(3-(4-phenyl-1-piperazinyl)propoxy)-
  • Benzaldehyde, 3-[4-(phenylmethyl)-1-piperazinyl]-

Uniqueness

Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the piperazine ring linked through a propoxy chain to the benzaldehyde moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

84344-47-8

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

3-[3-(4-phenylpiperazin-1-yl)propoxy]benzaldehyde

InChI

InChI=1S/C20H24N2O2/c23-17-18-6-4-9-20(16-18)24-15-5-10-21-11-13-22(14-12-21)19-7-2-1-3-8-19/h1-4,6-9,16-17H,5,10-15H2

InChI Key

HOGGVOXUHXADJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=CC(=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.